molecular formula C7H5NS2 B008807 Thieno[2,3-c]pyridine-7(6H)-thione CAS No. 104587-44-2

Thieno[2,3-c]pyridine-7(6H)-thione

Cat. No. B008807
M. Wt: 167.3 g/mol
InChI Key: JHQICVSZKZQLFP-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-7(6H)-thione belongs to the class of thienopyridines, a group of sulfur-containing heterocyclic compounds that have been widely studied for their diverse chemical properties and potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives involves multiple steps, including electrophilic substitution, lithiation, and cyclization reactions. For instance, thieno[3,2-b]pyridine derivatives have been synthesized through the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding various derivatives after electrophilic substitution and lithiation at specific positions on the thiophene ring (Klemm & Louris, 1984).

Molecular Structure Analysis

Molecular structure analyses of thieno[2,3-c]pyridine derivatives often involve spectral data such as 1H and 13C NMR, revealing their aromatic character and the planarity of the thieno[2,3-b]pyridine residue. Such analyses provide insights into the electronic and spatial configuration, crucial for understanding their chemical behavior (Pinheiro et al., 2012).

Chemical Reactions and Properties

Thieno[2,3-c]pyridine-7(6H)-thione and its derivatives undergo various chemical reactions, including electrophilic substitutions, cyclizations, and reactions with halogenated compounds to yield a wide range of functionalized derivatives. These reactions are pivotal for the synthesis of complex heterocyclic compounds and for modifications that enhance their chemical properties for specific applications (Elneairy, 2010).

Physical Properties Analysis

The physical properties of thieno[2,3-c]pyridine derivatives, such as their crystalline structure, can be elucidated through X-ray crystallography. This method provides detailed information on the molecular and crystal lattice structure, which is essential for understanding their stability, solubility, and reactivity (Pinheiro et al., 2012).

Chemical Properties Analysis

The chemical properties of thieno[2,3-c]pyridine-7(6H)-thione derivatives include their reactivity towards nucleophiles and electrophiles, their ability to undergo redox reactions, and their photophysical properties. Studies have shown that the introduction of substituents into the thieno[2,3-c]pyridine ring can significantly influence these properties, affecting their potential applications in organic synthesis, materials science, and pharmaceutical chemistry (Molenda et al., 2023).

Scientific Research Applications

  • Pharmacophoric Hybrid Molecules : 2-Thioxo-1,2-dihydropyridine-3-carbonitrile, a precursor for thieno[2,3-c]pyridine derivatives, is utilized in creating novel pharmacophoric hybrid molecules (Salem et al., 2019).

  • Potential Antimalarial Drugs : 4- and 5-aminothieno[2,3-b]pyridines derived from thieno[2,3-b]pyridine 7-oxide show potential as antimalarial drugs (Klemm et al., 1970).

  • Synthesis of Arylthieno[2,3-b]pyridines and Aminothieno[2,3-b]pyridines : Regioselective bromination of thieno[2,3-b]pyridine leads to the synthesis of these compounds, highlighting their synthetic versatility (Lucas et al., 2015).

  • Applications in Herbicides, Fungicides, Pesticides, Medicines, and Dyes : Thieno[2,3-b]pyridine derivatives are noted for their significant biological properties and diverse applications (Jian, 2008).

  • Anxiolytic, Anticonvulsive, and Antiinflammatory Properties : Novel thieno[2,3-b:5,4-c′]dipyridines synthesized demonstrate these properties (Weis & Seebacher, 2003).

  • Improving Anti-Proliferative Agents : Enhancing water solubility and cancer cell killing potency of thieno[2,3-b]pyridine anti-proliferative agents by loading them into a polymer matrix is a significant advancement (Zafar et al., 2018).

  • Drug Discovery and Synthesis Applications : Indenopyridine-2-thione and thieno[2,3-b]indeno[2,1-e]pyridine derivatives synthesized show potential in these areas (Hassanein, 2000).

  • Synthesis of Complex Nitro and Sulfur Heterocyclic Derivatives : The novel method for synthesizing pyridine-2(1H)-thione and its derivatives opens up new avenues for creating these derivatives (Elneairy, 2010).

  • Antibacterial and Cytotoxic Activities : Novel thieno[2,3-b]pyridines exhibit promising antibacterial and cytotoxic activities, potential as pim-1 inhibitors (Mekky et al., 2020).

  • Neurotropic Properties : Synthesized 1-amino-2-substituted 8,9-dihydro-6H-pyrano(thiopyrano)[4,3-d]-thieno[2,3-b]pyridines and -thieno[2,3-c]-2,7-naphthyridines show neurotropic properties (Paronikyan et al., 1997).

Future Directions

Thieno[2,3-c]pyridine derivatives have shown promise in the development of kinase inhibitors . They could serve as starting points for future drug discovery programs . Furthermore, they have potential therapeutic applications for the treatment of inflammatory and autoimmune diseases .

properties

IUPAC Name

6H-thieno[2,3-c]pyridine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQICVSZKZQLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562791
Record name Thieno[2,3-c]pyridine-7(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]pyridine-7(6H)-thione

CAS RN

104587-44-2
Record name Thieno[2,3-c]pyridine-7(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(adc) 4.85 g of 7-chloro-thieno[2,3-c]pyridine were dissolved in 15 ml of dimethylformamide and 3.18 g of sodium hydrogen sulfide monohydrate were added under argon. The mixture was heated to 110°-115° for one hour, an additional 1.06 g of sodium hydrogen sulfide monohydrate were added and the mixture was held at the temperature indicated above for an additional hour. The mixture was poured on to 150 ml of ice-water and acidified with 1N aqueous hydrochloric acid solution. After stirring at 2° for a short time, the yellowish crystals were removed by filtration. After recrystallization from a toluene/ethyl acetate mixture, there was obtained pure thieno[2,3-c]pyridine-7(6H)-thione, m.p. 187°-189°.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen sulfide monohydrate
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
sodium hydrogen sulfide monohydrate
Quantity
1.06 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Betz, M Kimoto, K Diederichs, I Hirao, A Marx - oar.a-star.edu.sg
Hydrophobic artificial base pairs without the ability to pair via hydrogen bonds are the most promising candidates to date to expand the genetic alphabet of DNA and RNA. Pairs have …
Number of citations: 0 oar.a-star.edu.sg
U Fischer, H Möhler, F Schneider… - Helvetica chimica …, 1990 - Wiley Online Library
Novel tricyclic heterocycles were prepared and evaluated for their affinity to the central benzodiazepine receptor. The most potent compounds with IC 50 's in the nanomolar range were; …
Number of citations: 33 onlinelibrary.wiley.com
K Betz, M Kimoto, K Diederichs… - Angewandte Chemie …, 2017 - Wiley Online Library
Hydrophobic artificial nucleobase pairs without the ability to pair through hydrogen bonds are promising candidates to expand the genetic alphabet. The most successful nucleobase …
Number of citations: 34 onlinelibrary.wiley.com
J Špaček, M Fojta - Electrochimica Acta, 2020 - Elsevier
While standard Watson-Crick base pairing normally involves hydrogen bonds that join size complementary nitrogenous heterocycles, certain unnatural base pairs (UBP) can support …
Number of citations: 3 www.sciencedirect.com
W Zhu, H Wang, X Li, W Tie, B Huo… - Journal of the American …, 2022 - ACS Publications
3-Methylthymine (m3T) is a long-known chemically stable but strongly mutagenic DNA base adduct; however, the sequencing method to determine m3T is lacking so far. Two of the …
Number of citations: 1 pubs.acs.org
B Huo, C Wang, X Hu, H Wang, G Zhu, A Zhu, L Li - Bioorganic Chemistry, 2023 - Elsevier
The high fidelity poses a central role in developing unnatural base pairs (UBPs), which means the high pairing capacity of unnatural bases with their partners, and low mispairing with …
Number of citations: 3 www.sciencedirect.com
M Vanmeert, E Lescrinier, M Froeyen… - 2020 - lirias.kuleuven.be
Xenobiotic Nucleic Acids (XNA) are synthetic analogues of natural nucleic acids (DNA and RNA). They are developed for applications such as therapeutics, diagnostics and alternative …
Number of citations: 0 lirias.kuleuven.be

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